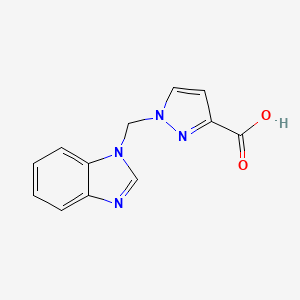

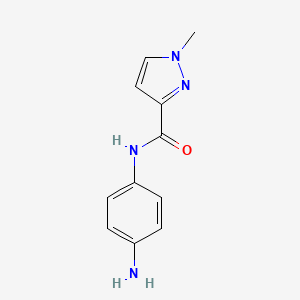

N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

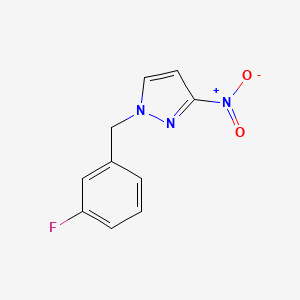

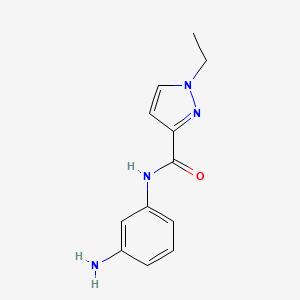

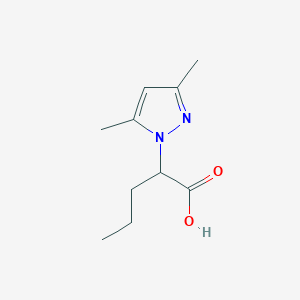

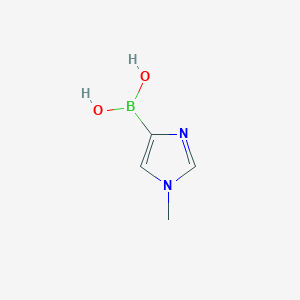

“N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It likely contains an aminophenyl group, a methyl group, a pyrazole group, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroanalytical data such as NMR and IR .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the functional groups present in the molecule. These could include reactions involving the amine group, the pyrazole group, or the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Biosensing and Pathogen Detection

AMPZ can be employed in biosensing platforms for rapid and selective detection of foodborne pathogens. For instance, researchers have designed a portable bio-sensing system using disposable bacterial-sensor chips. These chips consist of anti-Staphylococcus aureus antibodies immobilized on a matrix of AuNPs-Cu-MOF@SPE (screen-printed electrodes). The system allows for the 20-minute analysis of food and water samples contaminated with S. aureus .

Drug Delivery Systems

Functionalized AMPZ derivatives can serve as building blocks in drug delivery systems. For instance, poly(N-(4-aminophenyl) methacrylamide)-carbon nano-onions (PAPMA-CNOs) have been synthesized. These materials, when combined with other polymers, create composite thin films that respond to stimuli for controlled drug release .

Photocatalysis and Energy Conversion

AMPZ-based materials can be explored for their photoelectrocatalytic properties. Researchers have investigated copolymers derived from AMPZ and diphosphanes. These copolymers exhibit stable radical behavior and may find applications in energy conversion and photocatalysis .

Biomedical Research and Drug Design

Given its structural features, AMPZ could be a starting point for designing new pharmaceutical agents. Computational studies can explore its interactions with biological targets, potentially leading to drug candidates for various diseases.

Magar, H. S., Hemdan, B. A., Rashdan, H. R. M., & Hassan, R. Y. A. (2024). Rapid and Selective Detection of Foodborne Pathogens Using a Disposable Bio-sensing System Designed by Stepwise Antibody Immobilization on AuNPs@Cu-MOF NanocompositeJournal of Analysis and Testing, 2024. Pharmaceutics | Free Full-Text | Carbon Nano-Onions Reinforced … - MDPI. (2020). Retrieved from here Molecules | Free Full-Text | Stable Radical Isoporphyrin … - MDPI. (2024). Retrieved from here

Mécanisme D'action

Target of Action

Similar compounds such as 4-aminobiphenyl have been shown to interact with various enzymes and proteins in the body .

Mode of Action

It’s known that similar compounds like 4-aminobiphenyl cause dna damage, which is thought to be mediated by the formation of dna adducts .

Biochemical Pathways

Related compounds such as 4-aminobiphenyl are metabolized by enzymes like cytochrome p450 1a2, which oxidizes 4-aminobiphenyl to n-hydroxy-4-aminobiphenyl . Following O-acetylation, the latter can form DNA adducts .

Result of Action

Similar compounds like 4-aminobiphenyl have been shown to cause dna damage, potentially leading to mutations and carcinogenic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-aminophenyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-15-7-6-10(14-15)11(16)13-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYAUSLUAUUAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218855 | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

CAS RN |

957514-02-2 | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

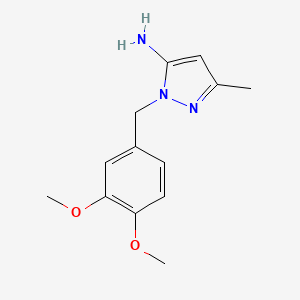

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)

![2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175519.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)

![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)